Thymolphthalein

Description

Used as a pH indicator and as a reagent for blood after decolorizing the alkaline solution by boiling with zinc dust.

Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O4/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(31)32-28)24-14-21(16(3)4)26(30)12-18(24)6/h7-16,29-30H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDGDIWEUUXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051633 | |

| Record name | 3,3-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; Available as pure compound, soluble monosodium salt, and solution; [CHEMINFO] | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymolphthalein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

125-20-2 | |

| Record name | Thymolphthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymolphthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THYMOLPHTHALEIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMOLPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5I28WSQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Physicochemical Principle of Thymolphthalein's pH-Dependent Chromism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the color change of thymolphthalein, a widely used acid-base indicator. The document details the underlying molecular mechanisms, presents key quantitative data, and offers standardized experimental protocols for its application and analysis.

Core Principle: A pH-Induced Structural Transformation

This compound's function as a pH indicator is rooted in a reversible, pH-dependent structural transformation.[1] The molecule exists in two primary tautomeric forms: a benzenoid form and a quinonoid form. This transformation is the cornerstone of its chromic properties.

In acidic to neutral solutions (pH < 9.3), this compound exists in a colorless, non-ionized lactone structure, which is a benzenoid form.[1][2][3] In this conformation, the central carbon atom is sp³ hybridized, which isolates the three aromatic rings from each other, thereby limiting electron delocalization.[3] This lack of an extended conjugated π-system means the molecule does not absorb light in the visible spectrum, rendering it colorless.

As the pH increases into the alkaline range (pH > 9.3), the two hydroxyl (-OH) groups on the phenolic rings are deprotonated. This deprotonation triggers a rearrangement of the molecule's structure. The lactone ring opens, and the central carbon atom rehybridizes to an sp² state. This results in the formation of a dianionic, quinonoid structure with a highly delocalized π-electron system that extends across the three rings and the central carbon. This extended conjugation lowers the energy required for electronic transitions to the visible region of the electromagnetic spectrum. The molecule strongly absorbs light at a wavelength of approximately 595 nm, which corresponds to the red-orange part of the spectrum, and the transmitted light is perceived as a distinct blue color.

This reversible equilibrium between the colorless lactone and the blue quinonoid forms is what allows this compound to be a reliable indicator for titrations involving strong bases.

Quantitative Data Summary

The physicochemical properties of this compound that govern its function as a pH indicator are summarized in the table below.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂₈H₃₀O₄ | |

| Molar Mass | 430.544 g·mol⁻¹ | |

| pH Transition Range | 9.3 – 10.5 | |

| Color in Acidic/Neutral pH | Colorless | |

| Color in Alkaline pH | Blue | |

| pKa | ~9.7 - 9.9 | |

| λmax (blue form) | 595 nm | |

| Molar Extinction Coefficient (ε) at λmax | 38,000 M⁻¹ cm⁻¹ |

Visualizing the Color Change Mechanism

The structural transition of this compound from its colorless lactone form to its blue quinonoid form is depicted in the following diagram.

References

thymolphthalein pH indicator range and pKa value

An In-Depth Technical Guide to Thymolphthalein: pH Indicator Range and pKa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a phthalein dye widely utilized as an acid-base indicator in various scientific and industrial applications. This document details its chemical properties, mechanism of action, and provides a detailed experimental protocol for the determination of its acid dissociation constant (pKa).

Core Properties of this compound

This compound is a weak acid that functions as a pH indicator, exhibiting a distinct and sharp color change in the alkaline range.[1] Its utility is particularly pronounced in the titration of strong bases with weak acids, where a clear visual endpoint in a high pH range is required.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 3,3-Bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-1(3H)-isobenzofuranone | |

| CAS Number | 125-20-2 | [1] |

| Chemical Formula | C₂₈H₃₀O₄ | [2] |

| Molar Mass | 430.54 g/mol | |

| pH Indicator Range | 9.3 – 10.5 | |

| pKa | ~9.7 – 10.0 | |

| Appearance | White to pale yellow crystalline powder | |

| Solubility | Soluble in alcohol; insoluble in water | |

| Color Transition | Colorless (acidic form) to Blue (basic form) | |

| Molar Extinction Coefficient (λmax) | 38,000 M⁻¹ cm⁻¹ at 595 nm (for the blue dianion) |

Mechanism of pH-Dependent Color Change

The functionality of this compound as a pH indicator is rooted in a pH-dependent structural transformation. This change alters the electronic conjugation within the molecule, thereby affecting its absorption of visible light.

-

Acidic to Neutral (pH < 9.3): In acidic and neutral solutions, this compound exists in its protonated, non-ionized lactone form. In this structure, the central carbon atom is sp³ hybridized, which isolates the three aromatic rings from each other. This lack of an extended conjugated system means the molecule does not absorb light in the visible spectrum, rendering it colorless.

-

Alkaline (pH > 9.3): As the pH increases into the alkaline range, the two hydroxyl (-OH) groups on the phenol (B47542) rings are deprotonated. This deprotonation triggers a rearrangement of the molecule: the lactone ring opens, and the central carbon atom becomes sp² hybridized. This results in the formation of a quinoid structure with an extended system of conjugated double bonds across the entire molecule. This extended conjugation allows the molecule to absorb light in the yellow-orange region of the visible spectrum, and the transmitted light is perceived as blue.

This reversible transformation is the fundamental signaling pathway governing its use as an indicator.

Caption: pH-driven equilibrium of this compound.

Experimental Protocol: Spectrophotometric Determination of pKa

This section details a robust methodology for determining the pKa of this compound using UV-Visible spectrophotometry. The principle relies on the Beer-Lambert law and the Henderson-Hasselbalch equation. By measuring the absorbance of the indicator in solutions of varying pH, the ratio of the deprotonated (colored) to protonated (colorless) forms can be quantified.

Materials and Reagents

-

This compound

-

Ethanol (B145695) (95%)

-

Deionized water

-

Buffer solutions covering a pH range from 8.0 to 11.0 (e.g., borate (B1201080) or phosphate (B84403) buffers)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Calibrated pH meter

-

UV-Visible Spectrophotometer

-

Volumetric flasks (100 mL)

-

Pipettes

-

Cuvettes

Experimental Workflow

The workflow for this determination follows a logical sequence of solution preparation, spectral scanning, and data analysis.

Caption: Experimental workflow for pKa determination.

Detailed Procedure

-

Preparation of Stock Indicator Solution: Accurately weigh approximately 0.04 g of this compound and dissolve it in 100 mL of 95% ethanol to create a 0.04% (w/v) stock solution.

-

Determination of Maximum Wavelength (λmax):

-

Pipette 1-2 mL of the this compound stock solution into a 100 mL volumetric flask.

-

Add approximately 50 mL of 0.1 M NaOH solution. The solution should turn a deep blue.

-

Dilute to the 100 mL mark with deionized water. This solution represents the fully basic (In⁻) form of the indicator.

-

Scan the absorbance of this solution using the spectrophotometer from 400 nm to 700 nm to find the wavelength of maximum absorbance (λmax). This should be near 595 nm.

-

-

Preparation of Test Solutions:

-

Label a series of 100 mL volumetric flasks.

-

To each flask, add a precise volume (e.g., 50 mL) of a different standard buffer solution, spanning the pH range from approximately 8.0 to 11.0.

-

Pipette an identical, precise volume (e.g., 1-2 mL) of the this compound stock solution into each flask.

-

Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.

-

-

Measurement of Absorbance and pH:

-

For each prepared test solution, measure the exact pH using a calibrated pH meter.

-

Measure the absorbance (A) of each solution at the predetermined λmax.

-

Prepare two reference solutions: one fully acidic (using 0.1 M HCl instead of buffer) to measure the absorbance of the HIn form (A_acid, which should be near zero) and one fully basic (using 0.1 M NaOH) to measure the absorbance of the In⁻ form (A_basic).

-

Data Analysis and Calculation of pKa

The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

pH = pKa + log ( [In⁻] / [HIn] )

The ratio of the concentrations of the basic form ([In⁻]) to the acidic form ([HIn]) can be expressed in terms of absorbance values:

[In⁻] / [HIn] = (A - A_acid) / (A_basic - A)

Where:

-

A is the absorbance of the indicator in a given buffer solution.

-

A_acid is the absorbance of the fully protonated (acidic) form of the indicator.

-

A_basic is the absorbance of the fully deprotonated (basic) form of the indicator.

By substituting the absorbance ratio into the equation, we get:

pKa = pH - log [ (A - A_acid) / (A_basic - A) ]

Calculate the pKa value for each buffer solution. The average of these values will provide the experimental pKa of this compound. A graphical method can also be employed by plotting pH (y-axis) versus log[(A - A_acid)/(A_basic - A)] (x-axis). The y-intercept of the resulting straight line will be the pKa.

References

An In-depth Technical Guide to the Discovery and Synthesis of Thymolphthalein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymolphthalein, a triphenylmethane (B1682552) dye, is a widely recognized acid-base indicator with a distinct blue to colorless transition in the pH range of 9.3 to 10.5. Its synthesis is a classic example of a Friedel-Crafts acylation reaction, a cornerstone of organic chemistry. This technical guide provides a comprehensive overview of the historical discovery, synthesis, and key experimental protocols for this compound. Quantitative data from various synthetic methods are summarized, and detailed experimental procedures are provided. Furthermore, this guide includes visualizations of the core chemical transformations and experimental workflows to facilitate a deeper understanding of the synthesis of this important chemical compound.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of the German chemist Adolf von Baeyer on phthalein dyes in the late 19th century. In 1871, von Baeyer first synthesized phenolphthalein (B1677637) through the condensation of phthalic anhydride (B1165640) with two equivalents of phenol (B47542) in the presence of an acid catalyst.[1][2][3] This reaction, a novel electrophilic aromatic substitution, became known as the Friedel-Crafts acylation and opened up a new class of synthetic dyes.

Synthesis of this compound: A Friedel-Crafts Acylation

The synthesis of this compound is a one-pot reaction involving the electrophilic substitution of two molecules of thymol (B1683141) onto the carbonyl carbons of phthalic anhydride. The reaction is catalyzed by a Lewis or Brønsted acid.

Reaction: Phthalic Anhydride + 2 Thymol → this compound + H₂O

The general mechanism for this acid-catalyzed reaction is depicted below:

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis and properties of this compound. It is important to note that the reported yields can vary significantly based on the specific reaction conditions and purification methods employed. The data presented here are compiled from various sources, including non-peer-reviewed publications and online forums, and should be considered as indicative.

| Parameter | Sulfuric Acid (H₂SO₄) | Zinc Chloride (ZnCl₂) | Tin(IV) Chloride (SnCl₄) | Reference |

| Reactant Ratio (Thymol:Phthalic Anhydride) | 2:1 | 2:1 | 2:1 | |

| Catalyst Amount | Catalytic | Stoichiometric | Stoichiometric | |

| Reaction Temperature (°C) | 120-130 | 110-120 | 95-105 | |

| Reaction Time (hours) | 8-10 | Not specified | 1 | |

| Reported Yield (%) | ~60-70 (unverified) | Low (unverified) | ~14 (unverified) | |

| Melting Point (°C) | 251-253 | 251-253 | 250-252 | |

| Molar Extinction Coefficient (ε) at λmax | 38,000 M⁻¹cm⁻¹ (in NaOH) | 38,000 M⁻¹cm⁻¹ (in NaOH) | 38,000 M⁻¹cm⁻¹ (in NaOH) | |

| λmax (nm) | 595 (in NaOH) | 595 (in NaOH) | 595 (in NaOH) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound using different acid catalysts.

Synthesis using Concentrated Sulfuric Acid

This is the most commonly cited method in non-professional literature due to the accessibility of the catalyst.

Materials:

-

Thymol

-

Phthalic anhydride

-

Concentrated sulfuric acid (98%)

-

Activated charcoal

-

Sodium hydroxide (B78521) (for testing)

Procedure:

-

Reactant Preparation: In a fume hood, combine 2 parts thymol and 1 part phthalic anhydride by weight in a round-bottom flask.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The mixture will become warm and turn a deep red or purple color.

-

Heating: Heat the mixture in an oil bath at 120-130°C for 8-10 hours. The mixture will become a dark, viscous liquid.

-

Quenching and Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a large volume of cold water with stirring. A solid precipitate of crude this compound will form.

-

Purification:

-

Filter the crude product and wash it thoroughly with water to remove any remaining acid.

-

Recrystallize the crude product from hot ethanol. Activated charcoal can be used to decolorize the solution if necessary.

-

Filter the hot solution and allow the filtrate to cool slowly to obtain crystalline this compound.

-

Collect the crystals by filtration and dry them in a desiccator.

-

Synthesis using Zinc Chloride

This method utilizes a milder Lewis acid catalyst.

Materials:

-

Thymol

-

Phthalic anhydride

-

Anhydrous zinc chloride

-

Ethanol

-

Hydrochloric acid (dilute)

Procedure:

-

Reactant and Catalyst Mixing: Mix 2 parts thymol, 1 part phthalic anhydride, and 1 part anhydrous zinc chloride in a round-bottom flask.

-

Heating: Heat the mixture in an oil bath at 110-120°C for several hours until the reaction is complete (indicated by a change in color and consistency).

-

Work-up: Cool the reaction mixture and treat it with dilute hydrochloric acid to decompose the complex and precipitate the crude this compound.

-

Purification: Follow the same purification procedure as described in section 4.1 (recrystallization from ethanol).

Synthesis using Tin(IV) Chloride

This method employs a more reactive Lewis acid catalyst.

Materials:

-

Thymol

-

Phthalic anhydride

-

Anhydrous tin(IV) chloride

-

Ethanol

-

Hydrochloric acid (dilute)

Procedure:

-

Reactant and Catalyst Addition: In a fume hood, dissolve phthalic anhydride in a minimal amount of a suitable inert solvent (e.g., nitrobenzene) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add anhydrous tin(IV) chloride dropwise to the solution.

-

Thymol Addition: Slowly add a solution of thymol in the same solvent to the reaction mixture.

-

Heating: Heat the mixture at 95-105°C for approximately 1 hour.

-

Work-up and Purification: Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to precipitate the crude product. Purify the product by recrystallization from ethanol as described in section 4.1.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a historically significant and pedagogically important example of a Friedel-Crafts acylation. While the original discovery is attributed to the broader work of Adolf von Baeyer on phthalein dyes, the specific details of its first synthesis are not well-documented in modern literature. The reaction can be effectively carried out using various acid catalysts, with sulfuric acid being a common choice in educational settings. The purification of the final product through recrystallization is crucial for obtaining a high-purity indicator suitable for analytical applications. This guide provides researchers and professionals with a detailed understanding of the historical context, synthetic methodologies, and key experimental parameters for the preparation of this compound. Further research into optimizing reaction conditions to improve yields and minimize waste would be a valuable contribution to the field of green chemistry.

References

thymolphthalein chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and key applications of thymolphthalein. It is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields.

Chemical Structure and Identification

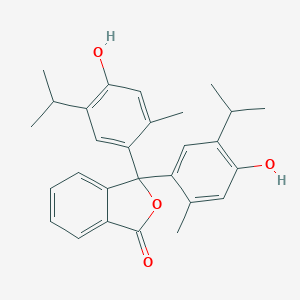

This compound, a phthalein dye, is chemically known as 3,3-bis[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]-2-benzofuran-1(3H)-one.[1] Its structure is characterized by a central lactone ring derived from phthalic anhydride (B1165640), substituted with two thymol (B1683141) moieties.

Chemical Formula: C₂₈H₃₀O₄[2]

IUPAC Name: 3,3-bis[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]-2-benzofuran-1(3H)-one[1]

CAS Number: 125-20-2[3]

Synonyms: 5',5''-Diisopropyl-2',2''-dimethylphenolphthalein[3]

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 430.54 g/mol | |

| Melting Point | 251-253 °C (decomposes) | |

| Boiling Point | 504.79 °C (rough estimate) | |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and acetone | |

| pKa | 9.70, 10.0 (at 25°C) | |

| Molar Extinction Coefficient (λmax) | 38,000 M⁻¹cm⁻¹ at 595 nm (in alkaline solution) | |

| Visual pH Transition Range | pH 9.3 (colorless) to 10.5 (blue) |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via a Friedel-Crafts acylation reaction between thymol and phthalic anhydride in the presence of a dehydrating acid catalyst, such as concentrated sulfuric acid.

Materials:

-

Thymol

-

Phthalic anhydride

-

Concentrated sulfuric acid (98%)

Procedure:

-

Thoroughly grind thymol and phthalic anhydride together in a mortar and pestle to create a fine, homogeneous powder.

-

Transfer the mixture to a round-bottom flask.

-

Carefully add a few drops of concentrated sulfuric acid to the flask. An immediate color change to green or magenta may be observed.

-

Heat the flask in a boiling water bath for approximately one hour. The mixture will turn into a solid magenta chunk.

-

After cooling, break up the solid mass and add distilled water.

-

Boil the mixture to remove unreacted thymol, which can be detected by its characteristic odor.

-

Filter the hot solution to separate the crude this compound.

-

Wash the product with hot distilled water to remove any remaining phthalic acid.

-

The purified this compound can be dried for use.

Preparation of this compound Indicator Solution (0.1% w/v)

Materials:

-

This compound powder (0.1 g)

-

Ethanol (95%)

-

Distilled water

Procedure:

-

Accurately weigh 0.1 g of this compound powder.

-

Dissolve the powder in 50 mL of 95% ethanol in a 100 mL volumetric flask.

-

Once fully dissolved, dilute the solution to the 100 mL mark with distilled water.

-

Mix the solution thoroughly.

Acid-Base Titration: Standardization of NaOH with KHP

This protocol details the standardization of a sodium hydroxide (B78521) (NaOH) solution using potassium hydrogen phthalate (B1215562) (KHP) as the primary standard and this compound as the indicator.

Materials:

-

Approximately 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Hydrogen Phthalate (KHP), dried

-

This compound indicator solution (0.1%)

-

Buret, pipettes, Erlenmeyer flasks, analytical balance

Procedure:

-

Preparation of KHP solution: Accurately weigh approximately 0.4 g of dried KHP and record the exact mass. Dissolve it in about 50 mL of deionized water in a 250 mL Erlenmeyer flask.

-

Indicator addition: Add 2-3 drops of this compound indicator solution to the KHP solution. The solution should be colorless.

-

Buret preparation: Rinse a clean buret with a small amount of the NaOH solution and then fill it, ensuring no air bubbles are in the tip. Record the initial buret reading.

-

Titration: Slowly add the NaOH solution from the buret to the KHP solution while constantly swirling the flask.

-

Endpoint determination: The endpoint is reached when the first faint but persistent blue color appears. Record the final buret reading.

-

Calculations: Calculate the molarity of the NaOH solution using the mass of KHP, the volume of NaOH used, and the stoichiometry of the reaction (1:1 molar ratio).

-

Repeat the titration at least two more times for accuracy.

"Disappearing Ink" Formulation

The color-changing property of this compound in response to pH changes is utilized in the formulation of "disappearing ink." The blue, alkaline form of the indicator becomes colorless as it reacts with atmospheric carbon dioxide, which forms carbonic acid and lowers the pH.

Materials:

-

This compound indicator solution

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

Procedure:

-

Place approximately 10 cm³ of ethanol in a beaker.

-

Add a few drops of this compound indicator solution.

-

Add the NaOH solution dropwise until a deep blue color is obtained.

-

The "ink" is now ready. When applied to a surface, the blue color will fade as the NaOH reacts with atmospheric CO₂.

References

Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of Thymolphthalein as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of thymolphthalein, a valuable pH indicator for alkaline environments. We will delve into the intricate structural transformations that govern its distinct color change, present key quantitative data, and provide detailed experimental protocols for its characterization and application.

Core Mechanism: A Tale of Two Structures

This compound's function as a pH indicator is rooted in its ability to exist in two distinct, pH-dependent chemical forms, each with unique electronic properties that dictate its interaction with light.[1][2] The transition between these forms is a reversible acid-base reaction.

At a pH below 9.3, this compound exists predominantly in its non-ionized, lactone form .[1][3] In this state, the molecule is colorless because its three aromatic rings are insulated from each other by a central spiro carbon atom, which is sp³ hybridized. This arrangement restricts the delocalization of π-electrons across the molecule, preventing the absorption of light in the visible spectrum.[4]

As the pH of the solution increases and crosses the transition range of 9.3 to 10.5, the two hydroxyl (-OH) groups on the phenol (B47542) moieties are deprotonated by hydroxide (B78521) ions (OH⁻). This deprotonation triggers a structural rearrangement. The central lactone ring opens, and the central carbon becomes sp² hybridized, resulting in the formation of a planar quinonoid dianion . This quinonoid structure possesses a large, extended conjugated π-system encompassing all three rings. This extensive conjugation lowers the energy gap for electronic transitions, causing the molecule to absorb light in the yellow-orange region of the visible spectrum (around 595 nm), and consequently, the solution appears blue.

The overall reaction can be summarized as follows:

H₂In (colorless) + 2 OH⁻ ⇌ In²⁻ (blue) + 2 H₂O

Where H₂In represents the colorless lactone form and In²⁻ represents the blue quinonoid dianion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound:

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈H₃₀O₄ | |

| Molecular Weight | 430.54 g/mol | |

| pH Transition Range | 9.3 – 10.5 | |

| pKa | ~9.7 - 10.0 | |

| Molar Extinction Coefficient (ε) of Blue Dianion | 38,000 M⁻¹cm⁻¹ at 595 nm | |

| Appearance | White to pale yellow crystalline powder | |

| Solubility | Soluble in alcohol, acetone; insoluble in water |

Signaling Pathway and Structural Transformation

The following diagram illustrates the pH-dependent structural change of this compound.

Caption: pH-induced reversible structural transformation of this compound.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

Objective: To prepare a standard 0.1% weight/volume solution of this compound for use in titrations and other pH-dependent assays.

Materials:

-

This compound powder (C₂₈H₃₀O₄)

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Spatula and weighing paper

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Transfer the weighed powder into a clean 100 mL volumetric flask.

-

Add approximately 70 mL of 95% ethanol to the volumetric flask.

-

Swirl the flask gently until the this compound is completely dissolved. A magnetic stirrer can be used for efficient dissolution.

-

Once dissolved, add distilled or deionized water to bring the final volume to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the prepared indicator solution in a labeled, tightly sealed bottle away from direct sunlight.

Spectrophotometric Determination of the pKa of this compound

Objective: To determine the acid dissociation constant (pKa) of this compound by measuring the absorbance of its basic (blue) form at different pH values.

Materials:

-

This compound indicator solution (prepared as above)

-

Buffer solutions of known pH ranging from 8.0 to 11.0 (e.g., borate (B1201080) buffers)

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

-

pH meter

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for the spectrophotometric determination of this compound's pKa.

Procedure:

-

Preparation of Solutions: Prepare a series of buffer solutions with known pH values ranging from 8.0 to 11.0. Also, prepare two additional solutions: one with a pH well below the transition range (e.g., pH 8) and one well above (e.g., pH 11.5) to measure the absorbance of the pure acidic (A_acid) and pure basic (A_base) forms, respectively.

-

Sample Preparation: To a set of volumetric flasks, add a precise volume of each buffer solution. Then, add a small, constant amount of the this compound indicator solution to each flask and dilute to the mark with the respective buffer. The final concentration of the indicator should be low enough to ensure absorbance readings are within the linear range of the spectrophotometer.

-

Spectrophotometric Measurements:

-

Calibrate the spectrophotometer with a blank solution (the buffer solution without the indicator).

-

Determine the wavelength of maximum absorbance (λmax) for the blue, basic form of this compound by scanning the spectrum of the pH 11.5 solution from 400 to 700 nm.

-

Measure the absorbance of each prepared solution at this λmax.

-

-

Data Analysis:

-

The ratio of the concentrations of the basic form (In²⁻) to the acidic form (H₂In) can be calculated using the following equation: [In²⁻]/[H₂In] = (A - A_acid) / (A_base - A) where A is the absorbance of the solution at a given pH, A_acid is the absorbance of the fully acidic form, and A_base is the absorbance of the fully basic form.

-

According to the Henderson-Hasselbalch equation, pH = pKa + log([In²⁻]/[H₂In]) .

-

Plot pH on the y-axis against log([In²⁻]/[H₂In]) on the x-axis. The data should yield a straight line.

-

The pKa is the pH at which the concentration of the acidic and basic forms are equal, meaning [In²⁻]/[H₂In] = 1 and log([In²⁻]/[H₂In]) = 0. Therefore, the pKa can be determined from the y-intercept of the graph.

-

Acid-Base Titration of a Weak Acid with a Strong Base

Objective: To demonstrate the use of this compound as an indicator for the titration of a weak acid with a strong base and to determine the equivalence point.

Materials:

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Weak acid solution (e.g., 0.1 M acetic acid)

-

This compound indicator solution

-

Burette, pipette, conical flask, and burette stand

-

White tile

Procedure:

-

Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are in the tip. Record the initial burette reading.

-

Pipette a known volume (e.g., 25.0 mL) of the weak acid solution into a clean conical flask.

-

Add 2-3 drops of the this compound indicator solution to the conical flask. The solution should be colorless.

-

Place the conical flask on a white tile under the burette to easily observe the color change.

-

Titrate the weak acid with the strong base by adding the NaOH solution from the burette to the conical flask while constantly swirling the flask.

-

As the equivalence point is approached, the blue color will start to appear and then disappear upon swirling. At this stage, add the NaOH drop by drop.

-

The endpoint of the titration is reached when the first permanent faint blue color persists for at least 30 seconds.

-

Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.

-

Repeat the titration at least two more times to obtain concordant results.

-

Calculate the concentration of the weak acid using the titration data.

Logical Relationship of Titration:

References

An In-depth Technical Guide to the Solubility of Thymolphthalein in Ethanol vs. Water

For Immediate Release

This technical guide provides a detailed analysis of the solubility characteristics of thymolphthalein in two common laboratory solvents: ethanol (B145695) and water. The significant disparity in solubility between these solvents is critical for the proper preparation of indicator solutions and for its application in various analytical procedures, including acid-base titrations. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Physicochemical Properties

This compound (C₂₈H₃₀O₄) is a phthalein dye that functions as an acid-base indicator, transitioning from colorless to blue over a pH range of 9.3 to 10.5.[1] Its molecular structure, characterized by large, nonpolar aromatic regions, dictates its solubility behavior.

Data Presentation: Quantitative Solubility

The solubility of this compound demonstrates a stark contrast between polar protic solvents like water and less polar organic solvents like ethanol. This difference is quantitatively summarized below.

| Compound | Solvent | Solubility | Temperature |

| This compound | Water | 0.001 g / 100 mL | Not Specified |

| This compound | Ethanol | Soluble | Not Specified |

| (Clear solutions of at least 0.1% w/v can be readily prepared)[2] |

Note: While a precise value for the saturation solubility of this compound in ethanol is not widely published in standard chemical literature, it is consistently reported as "soluble".[1][3] For practical laboratory purposes, solutions of 0.05% to 0.1% are commonly prepared, indicating a minimum solubility of 0.1 g per 100 mL.[4]

Experimental Protocols

Accurate solubility determination is fundamental to chemical and pharmaceutical research. The following protocols outline the standard method for preparing a this compound indicator solution and a general procedure for determining its empirical solubility.

Protocol 1: Preparation of 0.1% this compound Indicator Solution

This protocol is standard for creating a working indicator solution for titrations.

Materials:

-

This compound powder

-

95% Ethanol

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Beaker and stirring rod

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Transfer the powder to a beaker.

-

Add approximately 50-75 mL of 95% ethanol to the beaker.

-

Stir the mixture until the this compound is completely dissolved. Gentle warming may be applied to facilitate dissolution.

-

Carefully transfer the resulting solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of 95% ethanol and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Add 95% ethanol to the flask until the solution reaches the 100 mL calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the solution in a tightly sealed container, protected from light.

Protocol 2: Determination of Saturation Solubility (Isothermal Shake-Flask Method)

This widely accepted method is used to determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the maximum mass of this compound that can be dissolved in a given volume of ethanol or water at a specified temperature (e.g., 25°C).

Materials:

-

This compound powder

-

Solvent (Ethanol or Water)

-

Scintillation vials or flasks with secure caps

-

Temperature-controlled orbital shaker or water bath

-

Syringe and syringe filters (e.g., 0.45 µm PTFE for ethanol, PVDF for water)

-

Validated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC)

-

Analytical balance and volumetric flasks

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to several vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to 25°C. Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to rest in the temperature-controlled environment without agitation for at least 24 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.

-

Quantification: Determine the concentration of this compound in the filtered aliquot using a validated analytical method like UV-Vis spectrophotometry. This requires creating a calibration curve with standards of known this compound concentration in the same solvent.

-

Calculation: Calculate the solubility in g/100 mL based on the measured concentration and the dilution factor.

Mandatory Visualization

The following diagrams illustrate the logical workflow for solubility determination and the decision-making process for solvent selection based on the compound's polarity.

Caption: Experimental Workflow for Solubility Determination.

Caption: Logical Relationship of Polarity and Solubility.

References

Spectroscopic Properties of Thymolphthalein: A Technical Guide for Researchers

An In-depth Examination of the pH-Dependent Spectroscopic Behavior of a Key Phthalein Dye

Thymolphthalein, a derivative of phthalein, is a vital acid-base indicator extensively utilized in analytical chemistry, particularly for titrations involving strong bases.[1] Its distinct and sharp color transition from colorless in acidic and neutral solutions to a vibrant blue in alkaline environments makes it a valuable tool for determining reaction endpoints.[1][2][3] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailing the structural changes that govern its color, its absorption characteristics in acidic and basic media, and a standardized protocol for its analysis.

The Chemical Basis of Color: A pH-Driven Structural Transformation

The functionality of this compound as a pH indicator is rooted in a fundamental, reversible change in its molecular structure. This transformation is dictated by the hydrogen ion (H⁺) concentration of the solution.[1]

-

In Acidic and Neutral Solutions (pH < 9.3): this compound exists in a non-ionized, protonated lactone form. In this state, the central carbon atom is sp³ hybridized, which isolates the three aromatic rings from each other. This disruption of the conjugated system means the molecule does not absorb light in the visible spectrum, rendering it colorless.

-

In Basic Solutions (pH > 10.5): As the pH increases, the two hydroxyl groups on the phenol (B47542) rings are deprotonated. This deprotonation triggers a rearrangement of the molecule. The lactone ring opens, and the central carbon atom rehybridizes to an sp² state. This creates a large, planar, delocalized π-electron system that spans all three rings. This extended conjugation lowers the energy gap for electronic transitions, shifting the molecule's light absorption into the visible spectrum and resulting in its characteristic blue color.

The transition range for this color change occurs between pH 9.3 and 10.5.

References

Thymolphthalein: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thymolphthalein, a phthalein dye with significant applications in analytical chemistry. The document details its fundamental chemical properties, synthesis, and its functional application as an acid-base indicator, tailored for a scientific audience.

Core Chemical Identifiers

This compound is chemically known as 3,3-bis(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-benzofuran-1-one.[1] Its core identifiers are essential for accurate substance registration, experimental design, and chemical inventory management.

Physicochemical and Indicator Properties

The utility of this compound as a laboratory reagent is defined by its distinct physical and chemical characteristics. The following table summarizes key quantitative data for easy reference and comparison.

| Property | Value |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 248 to 253 °C (decomposes) |

| pH Transition Range | 9.3 – 10.5 |

| Color in Acidic/Neutral pH | Colorless |

| Color in Alkaline pH | Blue |

| Solubility | Soluble in alcohol, acetone (B3395972); insoluble in water |

| Molar Extinction Coefficient | 38,000 M⁻¹cm⁻¹ at 595 nm (for blue dianion) |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are critical for reproducible experimental outcomes. The following sections provide step-by-step protocols for its laboratory preparation and its use in acid-base titrations.

Synthesis of this compound via Friedel-Crafts Acylation

This compound is synthesized through the acid-catalyzed condensation of thymol (B1683141) with phthalic anhydride (B1165640). This reaction is a classic example of a Friedel-Crafts acylation.

Materials:

-

Thymol

-

Phthalic anhydride

-

Concentrated Sulfuric Acid (98%)

-

Acetone

-

Mortar and pestle, round bottom flask, water bath, filtration apparatus

Procedure:

-

Reactant Preparation: Finely grind equivalent molar amounts of thymol and phthalic anhydride together in a mortar to create an intimate powder mixture. Transfer the powder to a round bottom flask.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the flask and mix the contents well.

-

Reaction: Place the flask in a water bath and heat to approximately 90°C for about 15 minutes. The mixture will liquefy and develop a deep red color, indicating the formation of the this compound carbocation intermediate in the highly acidic medium.

-

Cooling: After the heating period, remove the flask from the water bath and allow it to cool to room temperature.

-

Purification:

-

To remove unreacted thymol, place the flask in a boiling water bath. The thymol will melt (m.p. ~50°C) and can be decanted.

-

Filter the solid product and wash it thoroughly with water to remove remaining impurities.

-

Dry the crude product and then dissolve it in acetone. This compound is soluble in acetone while unreacted phthalic anhydride is not.

-

Filter the solution to remove the insoluble phthalic anhydride.

-

-

Isolation: Recrystallize the pure this compound from the acetone solution to obtain the final product.

Caption: Workflow for the synthesis of this compound.

Application in Acid-Base Titration

This compound is an effective indicator for titrations involving a strong base, due to its sharp color transition at a high pH range.

Materials:

-

Analyte (acidic solution of unknown concentration)

-

Titrant (standardized basic solution, e.g., ~0.1M NaOH)

-

This compound indicator solution (typically 0.5% in ethanol)

-

Buret, pipet, Erlenmeyer flask, magnetic stirrer (optional)

Procedure:

-

Preparation: Rinse a buret with the standardized basic titrant and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume to two decimal places.

-

Analyte Addition: Using a volumetric pipet, transfer a precise volume of the acidic analyte into a clean Erlenmeyer flask.

-

Indicator Addition: Add 2-3 drops of the this compound indicator solution to the analyte in the flask. The solution should remain colorless.

-

Titration: Slowly add the titrant from the buret to the analyte while constantly swirling the flask (or using a magnetic stirrer).

-

Endpoint Detection: As the equivalence point is approached, the blue color will begin to appear where the titrant drops hit the solution and will disappear upon swirling. The endpoint is reached when a single drop of titrant causes a permanent, faint blue color to persist throughout the solution for at least 30 seconds.

-

Measurement: Record the final volume from the buret. The difference between the final and initial volumes gives the volume of titrant used.

-

Calculation: Use the volume and molarity of the titrant and the initial volume of the analyte to calculate the concentration of the acid.

Caption: pH-dependent equilibrium of this compound.

References

A Comprehensive Technical Guide to the Safe Handling of Thymolphthalein in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for thymolphthalein in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Classification

This compound, as a solid, is generally considered non-hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, it is crucial to treat all laboratory chemicals with caution, as unforeseen reactions can occur.[1][3]

This compound indicator solutions, typically prepared in ethanol (B145695), present a higher risk profile. These solutions are classified as flammable liquids and may cause serious eye irritation.[4] Depending on the concentration and solvent, they may also be harmful if swallowed and cause skin and respiratory irritation.

Physical and Chemical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance.

Table 1: Physical and Chemical Properties of Solid this compound

| Property | Value | Reference |

| Chemical Formula | C₂₈H₃₀O₄ | |

| Molar Mass | 430.54 g/mol | |

| Appearance | White crystalline powder or needles | |

| Odor | Odorless | |

| Melting Point | 248 to 253 °C (decomposes) | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in alcohol and acetone | |

| pH Indicator Range | pH 9.3 (colorless) to 10.5 (blue) |

Table 2: Properties of a Typical this compound Indicator Solution (0.04% in Ethanol)

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | |

| Odor | Alcohol-like | |

| Flash Point | 21 °C | |

| Hazard Classification | Flammable Liquid (Category 2) |

Toxicological Data

Table 3: Acute Toxicity Data

| Substance | Route | Species | LD50/LC50 | Reference |

| This compound | Oral | Rat | N/A | |

| Inhalation | Rat | N/A | ||

| Dermal | Rabbit | N/A | ||

| Ethanol (solvent) | Oral | Rat | 7060 mg/kg | |

| Inhalation | Rat | 20,000 ppm/10H |

"N/A" indicates that data was not available in the reviewed sources.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure risk.

Caption: Required Personal Protective Equipment for handling this compound.

Safe Handling and Storage

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder or preparing solutions.

-

Avoid generating dust when working with solid this compound.

-

Ground and bond containers when transferring flammable indicator solutions to prevent static discharge.

-

Use spark-proof tools when handling this compound solutions.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.

-

Store away from heat, sparks, open flames, and other ignition sources.

-

Keep away from strong oxidizing agents.

-

This compound indicator solutions should be stored in a dedicated flammables cabinet.

Experimental Protocols

Preparation of 0.1% this compound Indicator Solution

This protocol outlines the steps for safely preparing a 0.1% (w/v) this compound indicator solution.

Caption: Workflow for preparing this compound indicator solution.

Methodology:

-

Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational.

-

Weighing: On a tared weigh boat inside the fume hood, accurately weigh 0.1 g of solid this compound.

-

Dissolving: Carefully transfer the powder into a 100 mL volumetric flask that contains approximately 50 mL of 95% ethanol.

-

Mixing: Gently swirl the flask until the this compound is completely dissolved.

-

Dilution: Add 95% ethanol to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Storage: Cap the flask and invert it several times to ensure a homogenous solution. Label the flask clearly with the contents, concentration, date, and appropriate hazard symbols. Store in a designated flammables cabinet.

Acid-Base Titration with this compound Indicator

This protocol details the use of this compound in a standard acid-base titration.

Methodology:

-

Analyte Preparation: Using a volumetric pipette, transfer a precise volume of the acidic analyte into a clean Erlenmeyer flask.

-

Indicator Addition: Add 2-3 drops of the prepared this compound indicator solution to the analyte in the flask. The solution should remain colorless.

-

Titrant Preparation: Rinse a burette with a small amount of the basic titrant (e.g., standardized NaOH solution) and then fill the burette with the titrant. Record the initial volume.

-

Titration: Slowly add the titrant from the burette to the analyte while continuously swirling the flask.

-

Endpoint Determination: The endpoint is reached when the solution in the flask turns a persistent pale blue color upon the addition of a single drop of titrant.

-

Data Recording: Record the final volume of the titrant from the burette.

-

Disposal: Dispose of the resulting solution according to your institution's chemical waste disposal guidelines.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician for treatment advice.

Accidental Release Measures

The appropriate response to a spill depends on its size and nature (solid vs. liquid).

References

Methodological & Application

Application Note: Preparation and Use of 0.04% Thymolphthalein Indicator Solution

Introduction

Thymolphthalein is a phthalein dye commonly utilized as an acid-base indicator in analytical chemistry.[1][2] Its distinct color transition from colorless in acidic to neutral solutions to a deep blue in alkaline environments makes it particularly suitable for titrations involving weak acids and strong bases.[2] This document provides a detailed protocol for the preparation of a 0.04% (w/v) this compound indicator solution and outlines its primary applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound's functionality as a pH indicator is rooted in its molecular structure, which changes in response to varying hydrogen ion concentrations.[3] The key properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₈H₃₀O₄ |

| Molecular Weight | 430.54 g/mol [3] |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in alcohol, slightly soluble in water |

| pH Range | 9.3 – 10.5 |

| Color Transition | Colorless (pH < 9.3) to Blue (pH > 10.5) |

Applications

The primary application of this compound indicator solution is in acid-base titrations to determine the endpoint of a reaction. It is particularly effective in titrations of a weak acid with a strong base, where the equivalence point lies in the alkaline pH range. Other notable applications include:

-

Industrial Process Monitoring: Testing for alkalinity in various manufacturing processes, such as in the production of soaps and detergents, and in water treatment plants.

-

Medical and Diagnostic Testing: Used in some instances for testing the pH of bodily fluids like urine, where an alkaline pH may be indicative of certain medical conditions.

-

Demonstrations and Chemical Education: Employed in experiments such as creating "disappearing ink" due to the color change upon exposure to atmospheric carbon dioxide, which lowers the pH.

-

Forensic Science: The related compound, phenolphthalein, is used in the Kastle-Meyer test for the presumptive identification of blood, where this compound can also be used, producing a blue color in a positive test.

Experimental Protocol: Preparation of 0.04% this compound Indicator Solution

This protocol details the steps for preparing 100 mL of a 0.04% (w/v) this compound indicator solution.

Materials and Reagents

| Reagent/Material | Grade | Quantity |

| This compound Powder | ACS Reagent Grade | 0.04 g |

| 95% Ethanol (B145695) | ACS Reagent Grade | 50 mL |

| Distilled Water | Type II or higher | 50 mL |

| 100 mL Volumetric Flask | Class A | 1 |

| Analytical Balance | 1 | |

| Weighing Paper/Boat | 1 | |

| Spatula | 1 | |

| Funnel | 1 | |

| Wash Bottle with Distilled Water | 1 | |

| Magnetic Stirrer and Stir Bar (Optional) | 1 |

Procedure

-

Weighing the this compound: Accurately weigh 0.04 g of this compound powder using an analytical balance.

-

Initial Dissolution: Transfer the weighed this compound powder into a 100 mL volumetric flask.

-

Adding Ethanol: Add 50 mL of 95% ethanol to the volumetric flask.

-

Dissolving the Solute: Gently swirl the flask (or use a magnetic stirrer) until the this compound powder is completely dissolved.

-

Dilution to Final Volume: Once the solid is fully dissolved, add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogeneous.

-

Storage: Transfer the prepared indicator solution to a properly labeled reagent bottle. Store at room temperature away from direct sunlight.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

-

Ethanol is flammable; work in a well-ventilated area and away from open flames or ignition sources.

-

Consult the Safety Data Sheet (SDS) for this compound and ethanol before use.

Caption: Workflow for the preparation and application of a 0.04% this compound indicator solution.

References

Application Notes and Protocols for the Titration of Weak Acids Using Thymolphthalein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymolphthalein is a phthalein dye that serves as an effective acid-base indicator, particularly valuable in the titration of weak acids with strong bases. Its distinct color change from colorless in acidic to neutral solutions to a deep blue in alkaline solutions provides a clear and easily identifiable endpoint. This document provides detailed application notes and experimental protocols for the use of this compound in the titrimetric analysis of weak acids, tailored for professionals in research and drug development.

This compound's utility stems from its pH transition range of 9.3 to 10.5.[1][2] When titrating a weak acid with a strong base, the equivalence point—where the moles of acid equal the moles of base—occurs at a pH greater than 7. The pH range of this compound aligns well with the equivalence point of many such titrations, making it a superior choice over indicators that change color in the acidic or neutral range.

Principle of Color Change

The functionality of this compound as a pH indicator is based on a change in its chemical structure in response to varying hydrogen ion concentrations. In acidic and neutral solutions (below pH 9.3), this compound exists in a non-ionized, lactone form, which is colorless. As the solution becomes alkaline (above pH 9.3), the lactone ring opens, and the molecule is deprotonated, forming a dianionic quinonoid structure. This quinonoid form possesses an extended system of conjugated double bonds, which is responsible for the absorption of light in the visible spectrum, resulting in the characteristic blue color.[3][4][5]

Caption: Chemical structures of this compound's colorless and blue forms.

Data Presentation

The following table summarizes typical data obtained from the titration of a weak acid (0.1 M Acetic Acid) with a strong base (0.1 M Sodium Hydroxide). The data illustrates the pH change as a function of the volume of titrant added. The equivalence point is observed in the steep part of the curve, which falls within the transition range of this compound.

| Volume of 0.1 M NaOH (mL) | pH |

| 0.00 | 2.87 |

| 5.00 | 4.14 |

| 10.00 | 4.57 |

| 15.00 | 4.92 |

| 20.00 | 5.35 |

| 24.00 | 6.12 |

| 24.90 | 7.14 |

| 25.00 | 8.72 |

| 25.10 | 10.30 |

| 26.00 | 11.29 |

| 30.00 | 11.96 |

| 40.00 | 12.36 |

| 50.00 | 12.52 |

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

A standard 0.1% (w/v) this compound indicator solution is suitable for most weak acid titrations.

Materials:

-

This compound powder

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh 0.1 g of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add 50 mL of 95% ethanol to the flask.

-

Swirl the flask gently until the this compound is completely dissolved.

-

Once dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Store the indicator solution in a labeled, tightly sealed bottle away from light.

General Protocol for Titration of a Weak Acid with a Strong Base

This protocol provides a general procedure for the titration of a weak acid (e.g., acetic acid, phosphoric acid) with a strong base (e.g., sodium hydroxide) using this compound as the indicator.

Materials:

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Weak acid solution of unknown concentration

-

This compound indicator solution (0.1% w/v)

-

Burette (50 mL)

-

Pipette (e.g., 25 mL) and pipette bulb

-

Erlenmeyer flasks (250 mL)

-

Beakers

-

Funnel

-

Burette clamp and stand

-

White tile or paper

Procedure:

Caption: Experimental workflow for weak acid titration.

-

Preparation of the Burette: Rinse the burette with a small amount of the standardized strong base solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial volume to two decimal places.

-

Preparation of the Analyte: Using a pipette, transfer a precise volume (e.g., 25.00 mL) of the weak acid solution into a clean Erlenmeyer flask.

-

Addition of Indicator: Add 2-3 drops of the this compound indicator solution to the weak acid in the Erlenmeyer flask. The solution should be colorless.

-

Titration: Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change. Slowly add the strong base from the burette to the weak acid while constantly swirling the flask.

-

Endpoint Determination: As the endpoint is approached, the blue color will start to persist for longer periods upon addition of the base. At this stage, add the titrant drop by drop. The endpoint is reached when a single drop of the strong base solution causes a persistent faint blue color to appear.

-

Recording Data: Record the final volume of the strong base solution in the burette to two decimal places.

-

Replication: Repeat the titration at least two more times to ensure the results are concordant (within 0.1 mL of each other).

-

Calculation: Calculate the concentration of the weak acid using the average volume of the strong base used and the stoichiometry of the acid-base reaction.

Application to Specific Weak Acids

-

Acetic Acid (CH₃COOH): A monoprotic acid. The reaction with NaOH is: CH₃COOH + NaOH → CH₃COONa + H₂O At the equivalence point, the moles of NaOH are equal to the moles of CH₃COOH.

-

Phosphoric Acid (H₃PO₄): A triprotic acid. When titrating with NaOH using this compound, the endpoint corresponds to the neutralization of the second proton, as the pH at this equivalence point (around 9.6) falls within the indicator's range. The reaction is: H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O At this endpoint, the moles of NaOH are twice the moles of H₃PO₄.

Limitations and Considerations

-

Titration of Very Weak Acids: For very weak acids with a pKa close to or greater than 9, the inflection point on the titration curve may not be sharp enough for accurate visual endpoint determination with this compound. In such cases, potentiometric titration is recommended.

-

Presence of Carbon Dioxide: Dissolved carbon dioxide from the atmosphere can react with the strong base titrant (NaOH) to form sodium carbonate, which can affect the accuracy of the titration. It is advisable to use freshly boiled and cooled deionized water for preparing solutions to minimize dissolved CO₂.

-

Indicator Concentration: Using too much indicator can affect the accuracy of the titration, as the indicator itself is a weak acid. Typically, 2-3 drops of a 0.1% solution are sufficient.

Conclusion

This compound is a reliable and effective indicator for the titration of a wide range of weak acids with strong bases. Its sharp color change in the appropriate pH range allows for accurate and reproducible determination of the equivalence point. By following the detailed protocols and considering the potential limitations outlined in these application notes, researchers, scientists, and drug development professionals can confidently employ this compound in their analytical procedures.

References

Application Notes and Protocols for Thymolphthalein Monophosphate Assay in Serum

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of alkaline phosphatase (ALP) activity in serum using thymolphthalein monophosphate (TMP) as a substrate. This colorimetric assay offers excellent linearity, high precision, and a short incubation time.

Principle of the Assay

Alkaline phosphatase present in the serum sample hydrolyzes this compound monophosphate at an alkaline pH, releasing free this compound. The enzymatic reaction is then stopped, and the color is developed by adding a solution that raises the pH. In this highly alkaline environment, the liberated this compound produces a distinct blue color. The intensity of this color, measured spectrophotometrically at 590 nm, is directly proportional to the ALP activity in the sample.[1][2][3]

Data Summary

The following table summarizes key quantitative data for the this compound monophosphate assay for alkaline phosphatase.

| Parameter | Value | Reference |

| Linearity | Up to 500 U/L | [2][3] |

| Wavelength | 590 nm (580 to 590 nm range acceptable) | |

| Incubation Time | 10 minutes | |

| Incubation Temperature | 37 °C | |

| Reference Values - Adults | 13 to 43 U/L | |

| Reference Values - Children (up to 12 years) | 56 to 156 U/L |

Note: It is recommended that each laboratory establish its own reference range.

Experimental Protocols

Reagent Preparation

-

Concentrated Buffer (3.5 M 2-amino-2-methyl-1-propanol, pH 10.15):

-

Prepare a 3.5 M solution of 2-amino-2-methyl-1-propanol.

-

Adjust the pH to 10.15 at 25°C.

-

-

Buffered Substrate:

-

Dissolve 0.3 g of sodium thymolphthalealein monophosphate in approximately 85 ml of deionized water.

-

Add 10 ml of the concentrated buffer.

-

Dilute to a final volume of 100 ml with deionized water.

-

The final pH should be 10.15 at 25°C. This solution is stable for 2-3 weeks when stored refrigerated.

-

-

Color Developer (0.09 M Na₂CO₃, 0.25 M NaOH):

-

Dissolve sodium carbonate and sodium hydroxide (B78521) in deionized water to achieve the final concentrations.

-

This solution is stable for at least six months at room temperature.

-

-

Magnesium Chloride Solution (0.3 M):

-

Dissolve 6.09 g of MgCl₂·6H₂O in deionized water and dilute to 100 ml.

-

This solution is stable for at least six months when refrigerated.

-

Assay Procedure

-

Sample Preparation: Use non-hemolyzed serum.

-

Reaction Mixture: For each sample, blank, and standard, pipette 1.0 ml of the buffered substrate into a test tube.

-

Incubation: Pre-incubate the tubes for 5 minutes at 37°C.

-

Enzymatic Reaction:

-

To the 'Sample' and 'Standard' tubes, add 0.1 ml of serum or standard, respectively.

-

To the 'Blank' tube, add 0.1 ml of deionized water.

-

Mix gently and incubate for exactly 10 minutes at 37°C.

-

-

Color Development:

-

After the 10-minute incubation, immediately add 5.0 ml of the color developer to each tube.

-

Stopper the tubes and mix by inversion.

-

-

Measurement:

-

Read the absorbance of the 'Sample' and 'Standard' against the 'Blank' at 590 nm.

-

The final color is stable for at least 2 hours.

-

Calculation of Results

The alkaline phosphatase activity is calculated using the following formula:

ALP Activity (U/L) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound monophosphate per minute under the specified conditions.

Visualizations

Signaling Pathway

Caption: Enzymatic hydrolysis of this compound monophosphate by alkaline phosphatase.

Experimental Workflow

Caption: Workflow for the this compound monophosphate assay of alkaline phosphatase.

References

Application Notes and Protocols for Thymolphthalein in Non-Aqueous Titrations

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of thymolphthalein as an indicator in non-aqueous titrations. This technique is particularly valuable for the quantitative analysis of weakly acidic substances that are insoluble in water or provide poor endpoints in aqueous media. The use of non-aqueous solvents enhances the acidity of these weak acids, allowing for sharp and accurate endpoint determination.

Principle of Non-Aqueous Titration with this compound

Non-aqueous titrations operate on the principle of the Brønsted-Lowry acid-base theory, where an acid is a proton donor and a base is a proton acceptor.[1][2] The key to successful non-aqueous titration of weak acids is the "leveling effect" of the solvent.[3] A protophilic (basic) solvent, such as dimethylformamide (DMF) or pyridine, can enhance the acidity of a weak acid by readily accepting its proton.[3] This effectively transforms the weak acid into a stronger acid within that solvent system, enabling its titration with a strong base, typically a methoxide (B1231860) solution.